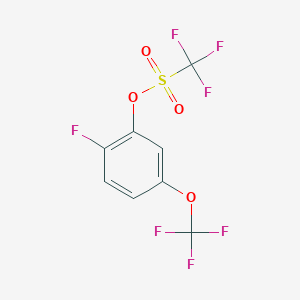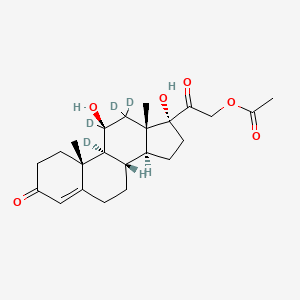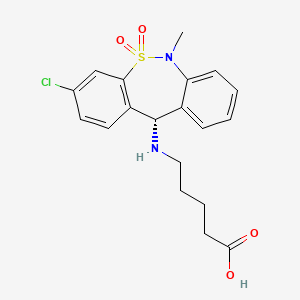
S-Pentanoic Acid Tianeptine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves several steps, starting from the appropriate benzothiazepine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tianeptine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the Tianeptine molecule, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the metabolites MC5 and MC3, which retain some pharmacological activity similar to the parent compound .
Aplicaciones Científicas De Investigación
Tianeptine has a wide range of scientific research applications, including:
Mecanismo De Acción
Tianeptine exerts its effects through several mechanisms:
Serotonin Uptake: Tianeptine increases the uptake of serotonin in the brain, which is thought to contribute to its antidepressant effects.
Glutamate Receptor Modulation: Tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, which play a role in neural plasticity and stress response.
Opioid Receptor Agonism: Tianeptine acts as an atypical agonist of the μ-opioid receptor, which may explain part of its antidepressant and anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: A tricyclic antidepressant with similar efficacy but more side effects compared to Tianeptine.
Imipramine: Another tricyclic antidepressant with comparable efficacy but a different side effect profile.
Uniqueness of Tianeptine
Tianeptine is unique among antidepressants due to its dual action on serotonin uptake and glutamate receptor modulation. This combination of effects is thought to contribute to its efficacy in treating depression and anxiety with fewer side effects compared to other tricyclic antidepressants .
Propiedades
Fórmula molecular |
C19H21ClN2O4S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
5-[[(11S)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |
InChI |
InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m0/s1 |
Clave InChI |
BYPYVXCZPZLHBO-IBGZPJMESA-N |
SMILES isomérico |
CN1C2=CC=CC=C2[C@@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


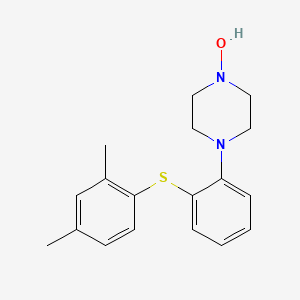

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
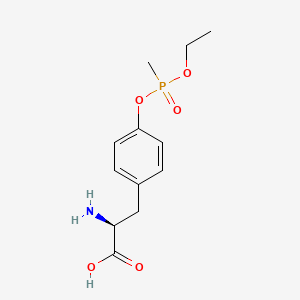
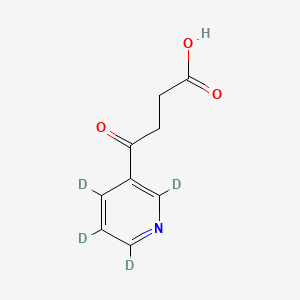
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
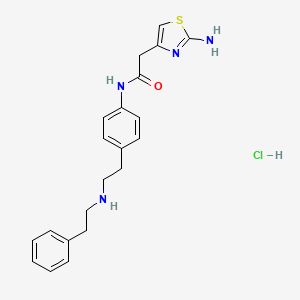
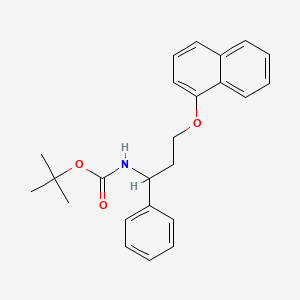
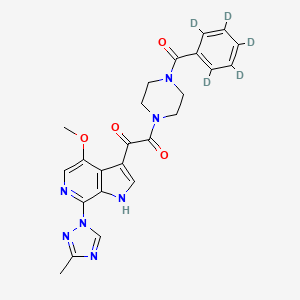
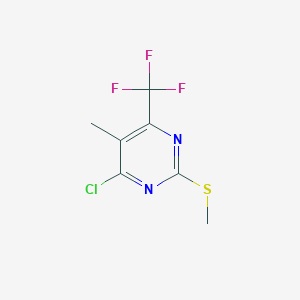

![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
